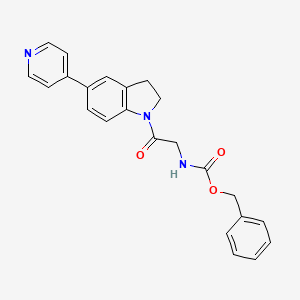

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate

Description

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is a synthetic carbamate derivative featuring a benzyl-protected amine group, a ketone-containing ethyl linker, and a 5-(pyridin-4-yl)indolin-1-yl moiety. This compound is structurally characterized by:

Properties

IUPAC Name |

benzyl N-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(15-25-23(28)29-16-17-4-2-1-3-5-17)26-13-10-20-14-19(6-7-21(20)26)18-8-11-24-12-9-18/h1-9,11-12,14H,10,13,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCBSNZCCZEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the indole ring through the Fischer indole synthesis, followed by the introduction of the pyridine ring via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the carbamate group through the reaction of the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as palladium or copper complexes.

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate typically involves multi-step organic reactions, including the use of indole derivatives and pyridine moieties. The characterization of the compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : This technique helps in confirming the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Mass Spectrometry : Used for determining the molecular weight and confirming the molecular formula.

- Infrared Spectroscopy (IR) : Provides information about functional groups present in the compound.

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research has indicated that compounds with indolinone scaffolds, similar to this compound, possess anticancer properties. For example, studies have shown that modifications at the indole or pyridine positions can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit key enzymes involved in cancer progression, such as topoisomerases or kinases, has been explored in several studies .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of various enzymes, including acetylcholinesterase and α-glucosidase. These activities are crucial for developing treatments for conditions like Alzheimer's disease and diabetes. Specific derivatives have shown promising results in inhibiting acetylcholinesterase, which is vital for managing cognitive decline associated with Alzheimer's .

Selective G Protein Kinase Inhibition

Recent studies have highlighted the selectivity of certain derivatives of this compound for G protein-coupled receptors, particularly G protein-coupled receptor kinase 5 (GRK5). The structure-activity relationship (SAR) studies indicate that modifications at the benzyl position can significantly influence potency and selectivity, making these compounds valuable in cardiovascular research .

Case Study 1: Anticancer Efficacy

A study conducted on a series of indolinone derivatives, including this compound, reported significant anticancer activity against leukemia and CNS cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Case Study 2: Alzheimer’s Disease Treatment

In a pharmacological evaluation of acetylcholinesterase inhibitors, derivatives of this compound were tested for their ability to enhance acetylcholine levels in neuronal cultures. Results indicated that certain modifications led to enhanced inhibitory effects, supporting their potential use in treating Alzheimer's disease .

Data Summary Table

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity, while the carbamate group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Benzyl Carbamate Derivatives

- Formula 4 (Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate): Shares the benzyl carbamate group and 2-oxoethyl chain with the target compound.

- tert-Butyl Benzyl Carbamate Derivatives (): Use tert-butyl carbamate as a protecting group, which requires acidic conditions for deprotection (vs. hydrogenolysis for benzyl carbamate). Pyrrolo[2,3-b]pyridine cores in these compounds differ from the indolinyl-pyridine in the target, affecting π-π stacking and solubility .

Pyridine-Containing Carbamates

- Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate :

Protection/Deprotection Strategies

- Benzyl Carbamate (Target Compound): Stable under basic conditions but removable via hydrogenolysis, offering compatibility with late-stage deprotection .

- tert-Butyl Carbamate () : Requires acidic conditions (e.g., HCl), limiting use in acid-sensitive substrates .

Key Reactions

- Target Compound : Likely synthesized via nucleophilic addition (e.g., indoline ring formation) followed by carbamate protection.

- European Patent Compounds () : Utilize n-BuLi for lithiation, LiAlH4 for reductions, and Dess-Martin periodinane for oxidations, suggesting similar ketone-forming steps .

Key Differences and Implications

Substituent Position :

- The target’s pyridin-4-yl group (vs. pyridin-2-yl in ) may enhance binding to kinases due to spatial orientation .

Core Heterocycle :

- Indolinyl vs. pyrrolo[2,3-b]pyridine (): Indoline’s planar structure could improve DNA intercalation, whereas pyrrolopyridine offers stronger electron-withdrawing effects .

Deprotection Flexibility :

- Benzyl carbamate (target) allows orthogonal deprotection with tert-butyl groups, enabling multi-step synthesis .

Biological Activity

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines an indolin moiety with a pyridine ring, which is known for contributing to various biological activities. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the indoline core through cyclization reactions.

- Introduction of the pyridine ring via nucleophilic substitution.

- Carbamate formation through reaction with benzyl isocyanate or similar reagents.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of indole and pyridine have been shown to possess activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.25 to 16 µg/mL, demonstrating promising efficacy against Mtb strains .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| Ethyl 5-(1-benzyl-1H-indol-5-yl) | 0.25 | >200 |

| Benzyl carbamate derivative | TBD | TBD |

Anti-inflammatory Activity

Compounds similar to benzyl carbamate have also shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

The proposed mechanisms for the biological activity of this compound include:

- Enzyme inhibition : Compounds may act as competitive inhibitors for enzymes involved in inflammation and microbial resistance.

- Receptor modulation : Interaction with specific receptors that mediate cellular responses to inflammation and infection.

Case Study 1: Antitubercular Activity

In a recent investigation, a series of benzyl carbamate derivatives were synthesized and evaluated for their antitubercular activity. One compound demonstrated an MIC of 0.25 µg/mL against both drug-sensitive and drug-resistant Mtb strains. This finding highlights the potential of benzyl carbamate derivatives as leads in the development of new antitubercular agents .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of similar compounds in vivo. The results indicated that these compounds could significantly reduce inflammation in animal models, correlating with decreased levels of inflammatory cytokines. This suggests that this compound may be beneficial in treating conditions characterized by chronic inflammation .

Q & A

Q. What are the common synthetic routes for Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate?

The synthesis typically involves reacting a nucleophilic amine precursor (e.g., 5-(pyridin-4-yl)indoline) with benzyl chloroformate in the presence of a base such as triethylamine or sodium hydroxide. The reaction is conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. Post-synthesis purification often employs column chromatography or recrystallization to achieve high purity (>95%) .

Q. How is the compound characterized post-synthesis?

Characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and regiochemistry.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtained) for definitive stereochemical assignment .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to hydrolysis due to the carbamate moiety. It should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Stability tests in solvents like DMSO or ethanol show no significant degradation over 6 months when stored in darkness .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses involving this carbamate?

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Temperature control : Stepwise cooling (e.g., from 0°C to room temperature) minimizes side reactions during carbamate formation .

- Protecting group compatibility : Ensure the pyridinyl and indolinyl groups are inert to reaction conditions to prevent undesired substitutions .

Q. How can researchers address contradictory bioactivity data across studies?

Contradictions often arise from:

- Purity discrepancies : Validate compound purity via orthogonal methods (e.g., HPLC coupled with MS).

- Assay variability : Standardize cell-based assays (e.g., fixed incubation times, consistent cell lines).

- Solvent effects : Use biocompatible solvents (e.g., DMSO at <0.1% v/v) to avoid cytotoxicity artifacts .

Q. What mechanistic insights exist for its potential biological activity?

The compound’s pyridinyl-indolinyl core may act as a kinase inhibitor by binding to ATP pockets, while the carbamate group enhances membrane permeability. Computational docking studies suggest interactions with residues in the active site of tyrosine kinases (e.g., ABL1), though experimental validation is ongoing .

Q. What is its role in drug delivery systems or prodrug design?

The benzyl carbamate group serves as a protecting moiety for amines, enabling controlled release under enzymatic (e.g., esterase) or acidic conditions. For example, it has been used in peptide conjugates to improve stability during systemic circulation .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across literature reports?

Discrepancies arise from:

- Measurement methods : Shake-flask vs. HPLC-derived solubility.

- Solvent pH : Protonation of the pyridinyl nitrogen alters hydrophilicity.

- Polymorphism : Crystalline vs. amorphous forms exhibit different solubility profiles. Standardize protocols using saturated solutions in PBS (pH 7.4) for consistency .

Methodological Recommendations

Q. How to validate synthetic intermediates during scale-up?

- In-line FTIR : Monitor reaction progress in real-time.

- DoE (Design of Experiments) : Optimize parameters like stoichiometry and solvent ratios statistically.

- Quality by Design (QbD) : Implement critical quality attributes (CQAs) for intermediates .

Q. What analytical techniques resolve structural ambiguities in derivatives?

- 2D NMR (COSY, NOESY) : Elucidate through-space interactions for stereochemical confirmation.

- High-resolution mass spectrometry (HRMS) : Confirm exact mass with <2 ppm error.

- X-ray photoelectron spectroscopy (XPS) : Validate electronic environments of heteroatoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.